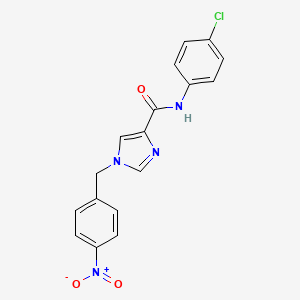

N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3/c18-13-3-5-14(6-4-13)20-17(23)16-10-21(11-19-16)9-12-1-7-15(8-2-12)22(24)25/h1-8,10-11H,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCGOPRBYKQELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an imidazole ring, a carboxamide group, and substituents that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 295.68 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClN₃O₃ |

| Molecular Weight | 295.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1351800-17-3 |

This compound exhibits several biological activities, primarily through its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their function.

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial and antifungal effects, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : Research indicates that similar imidazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.

Case Studies and Research Findings

- Anticancer Activity : A study investigating imidazole derivatives found that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- Enzyme Inhibition : In vitro assays demonstrated that some imidazole derivatives could effectively inhibit enzymes like tyrosinase, which is crucial in melanin production and is a target for skin-related conditions .

- Antimicrobial Effects : Investigations into related compounds have revealed promising antimicrobial activity against bacteria and fungi, suggesting that this compound may also possess similar properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Potential anticancer and antimicrobial activity | Under investigation for specific targets |

| 1-(4-bromobenzyl)-1H-imidazole-4-carboxylic acid | Moderate enzyme inhibition | Less potent than chlorinated analogs |

| 1-(4-methylbenzyl)-1H-imidazole-4-carboxylic acid | Antimicrobial activity | Similar structure but different substituents |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Key Compounds for Comparison :

Substituent Impact Analysis :

- In contrast, methoxy groups in the benzimidazole analog () act as electron donors, increasing solubility but reducing electrophilicity .

- Lipophilicity : The 4-chlorophenyl group in the target compound contributes to higher lipophilicity (LogP ~2.9 estimated) compared to the methylphenyl group in CAS 63678-24-0 (LogP ~2.9), though exact values are unavailable .

- Synthetic Challenges : Regioisomerism in tosyl-substituted imidazoles () complicates purification, whereas the target compound’s well-defined substitution pattern may simplify synthesis .

Electronic and Spectroscopic Properties

- DFT Insights : While direct data on the target compound is lacking, highlights that nitro and chloro substituents in similar compounds (e.g., 5-nitro-2-(4-nitrobenzyl)benzoxazole) significantly alter HOMO-LUMO gaps, influencing reactivity and stability. The nitro group in the target compound likely reduces the HOMO-LUMO gap, enhancing charge transfer properties .

- Spectroscopy: IR and NMR data for the target compound are unavailable, but analogs like 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one () show characteristic C-Cl and NO₂ stretching frequencies, which could guide predictions .

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling reactions between imidazole derivatives and substituted benzyl/aryl halides. For example, similar amide compounds are synthesized via nucleophilic substitution or condensation reactions, such as reacting 4-nitrobenzyl halides with imidazole-4-carboxamide precursors under reflux in aprotic solvents (e.g., DMF or THF) . Key intermediates are purified via column chromatography and characterized using H/C NMR, UV-Vis spectroscopy, and mass spectrometry to confirm regioselectivity and functional group integrity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : Assign aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and nitrobenzyl groups (δ 8.1–8.3 ppm) to confirm substitution patterns .

- UV-Vis : Detect absorption bands (e.g., ~270 nm for nitro groups) to monitor electronic transitions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 385.08) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How is X-ray crystallography employed to resolve the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing motifs. For example, the imidazole ring typically shows planarity (±0.01 Å), while nitrobenzyl groups exhibit torsional angles (~15–25°) due to steric hindrance . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do DFT calculations elucidate electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level computes frontier molecular orbitals (FMOs), electrostatic potential (ESP) maps, and Fukui indices. For example:

- HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests redox activity, correlating with nitro group electron-withdrawing effects .

- ESP Maps : Highlight electrophilic regions (nitrobenzyl) for nucleophilic attack .

- IR/Raman Spectra : Simulated vibrational modes (e.g., C=O stretch at ~1680 cm) validate experimental data .

Q. What biological activities are reported, and how are mechanisms probed?

- Plant Growth Modulation : Similar imidazole derivatives inhibit wheat germination (e.g., 50% reduction at 100 µM) via interference with auxin signaling .

- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 (binding energy ≤ -8.5 kcal/mol) .

- In Vivo Studies : Rodent models assess pharmacokinetics (e.g., plasma half-life ~2.5 hrs) and histamine receptor modulation via microdialysis in the prefrontal cortex .

Q. How can contradictions between experimental and computational data be resolved?

- Stereochemical Discrepancies : SCXRD confirms spatial arrangements if NMR NOE effects conflict with DFT-predicted conformers .

- Reactivity Mismatches : Microscale kinetic studies (stopped-flow UV) validate DFT-predicted activation barriers for nitro group reduction .

- Biological vs. Computational Activity : Surface plasmon resonance (SPR) quantifies binding affinities to reconcile docking scores with IC values .

Methodological Tables

| Characterization Method | Key Parameters | Reference |

|---|---|---|

| H NMR | Aromatic protons (δ 7.2–8.3 ppm) | |

| HRMS | [M+H] = 385.08 (theoretical) | |

| SCXRD | Bond length: C-NO = 1.21 Å | |

| DFT (B3LYP) | HOMO-LUMO gap = 3.5 eV |

| Biological Assay | Findings | Reference |

|---|---|---|

| Wheat Germination | 50% inhibition at 100 µM | |

| mGlu2 Receptor Modulation | EC = 13 nM (rat models) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.